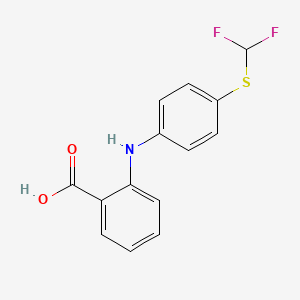

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

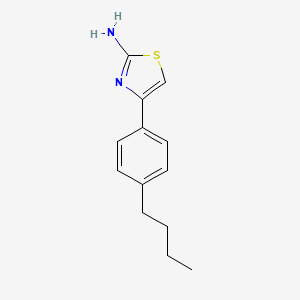

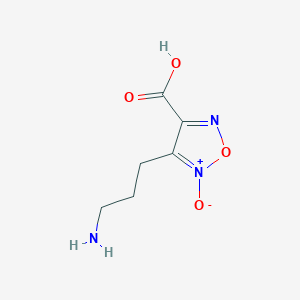

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- is a chemical compound with the molecular formula C14H11F2NO2S. It is a derivative of anthranilic acid, which is an aromatic acid with diverse biological activities .

Synthesis Analysis

Anthranilic acid serves as a precursor for crafting numerous commercial drugs and pharmaceuticals . It can chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts . The synthesis of metal anthranilate complexes has been studied, with anthranilic acid complexes of various metals being synthesized and characterized .Molecular Structure Analysis

Anthranilic acid, the parent compound of the molecule , consists of a benzene ring ortho-substituted with a carboxylic acid and an amine . This makes the compound amphoteric, as it contains both acidic and basic functional groups .Chemical Reactions Analysis

Anthranilic acid and its derivatives have been used in the assembly of various C–N bonds and medicinally active heterocyclic systems . A great variety of amination reactions, including cross-coupling reactions, C–H aminations, and annulation reactions, have been developed with the use of anthranils as aminating synthons .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Analgesic Applications

Anthranilic acid derivatives: , including our compound of interest, have shown promising results as anti-inflammatory and analgesic agents . They have been found to exert very good anti-inflammatory effects in preventing albumin denaturation . This suggests potential for development into new medications that could offer relief from pain and inflammation with possibly fewer side effects than current drugs.

Antibacterial and Antiviral Uses

These derivatives also exhibit antibacterial and antiviral properties, making them candidates for the development of new treatments against infectious diseases. Their ability to inhibit the growth of bacteria and viruses can be harnessed in pharmaceutical research to create more effective drugs .

Insecticidal Properties

The compound’s insecticidal capabilities open avenues for its use in agricultural sciences. It could be used to develop safer and more environmentally friendly pesticides that target harmful insects without affecting beneficial ones .

Cancer Research

In cancer research, P-glycoprotein inhibitors are crucial for controlling drug resistance in cancer cells. Anthranilic acid derivatives, including our compound, have potential uses in this field, which could lead to more effective cancer treatments .

Organic Synthesis

In the realm of organic synthesis , the compound can be utilized in the protodeboronation of pinacol boronic esters. This is a key step in various synthetic pathways, including the formal anti-Markovnikov hydromethylation of alkenes .

Bioanalytical Applications

The compound’s structure allows for its use in the synthesis of phenyl boronic acid (PBA) containing BODIPY dyes . These dyes have applications in bioanalysis, such as tethering the glycan domain of antibodies, which is crucial in the development of diagnostic and therapeutic tools .

Enzyme Inhibition

Benzimidazole derivatives: , where the pharmacophore is attached via its C-2 position, have been designed and synthesized. These compounds, including our compound of interest, are evaluated as cyclooxygenase inhibitors . This has implications in the development of drugs that target specific enzymes involved in disease processes .

Wirkmechanismus

Target of Action

Anthranilic acid, also known as 2-(4-Difluoromethylsulfanyl-phenylamino)-benzoic acid, primarily targets L-amino-acid oxidase and D-amino-acid oxidase in humans . These enzymes play a crucial role in the regulation of the level of the neuromodulator D-serine in the brain and contribute to dopamine synthesis .

Mode of Action

It is known that anthranilic acid derivatives can regulate the activity of their target enzymes, potentially influencing the levels of neuromodulators and neurotransmitters in the brain .

Biochemical Pathways

Anthranilic acid derivatives are involved in various biochemical pathways. They have been shown to have antibacterial, antiviral, and insecticidal capabilities, as well as potential uses as P-glycoprotein inhibitors for controlling drug resistance in cancer cells . They also exhibit very good anti-inflammatory, analgesic, and antipyretic activity .

Pharmacokinetics

Anthranilic acid is known to be soluble in water, which could influence its bioavailability .

Result of Action

The result of the action of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-, can vary depending on the specific derivative and its targets. For instance, some derivatives have shown promising results in preventing albumin denaturation, which is a key factor in anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-, can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its solubility and therefore its bioavailability

Eigenschaften

IUPAC Name |

2-[4-(difluoromethylsulfanyl)anilino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2S/c15-14(16)20-10-7-5-9(6-8-10)17-12-4-2-1-3-11(12)13(18)19/h1-8,14,17H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEFJYIAABWDRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)SC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199632 |

Source

|

| Record name | Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |

CAS RN |

51679-50-6 |

Source

|

| Record name | Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051679506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate](/img/structure/B1332754.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B1332768.png)

![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1332775.png)

![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)